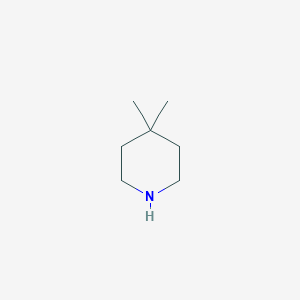

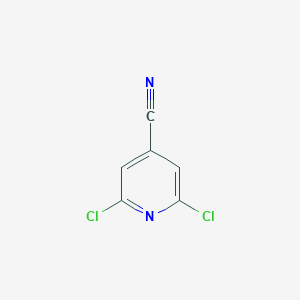

![molecular formula C17H14N4OS B184663 3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-22-4](/img/structure/B184663.png)

3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have attracted the attention of medicinal chemists due to their multiple pharmacological activities, such as antiviral, anticancer, antibacterial, and anticonvulsant activity . They have shown high activity towards Gram-positive bacteria .

Synthesis Analysis

The synthesis of these compounds involves the cyclo-condensation of 4-amino-5-[5-(3-fluoro-4-methoxy-phenyl)-1H-pyrazol-3-yl]-4H-[1,2,4]triazole-3-thiol with substituted benzoic/pyridinyl acids in phosphorus oxychloride . The synthesis also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of these compounds has been determined by X-ray diffraction crystallography . The structure contains a 5-membered ring system with a sulfur atom and two-electron donor nitrogen system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .科学的研究の応用

Synthesis and Characterization

- Synthesis Approaches : A variety of synthetic routes have been developed to prepare 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, including those with methoxybenzyl groups. These compounds are characterized using techniques such as UV, IR, NMR spectroscopies, and elemental analysis, providing insights into their structural features (Gür et al., 2017).

Biological Activities

Anticancer Activity : Certain derivatives have been tested for anticancer activities against various cancer cell lines, showing moderate to good inhibitory activity. This includes studies on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, which demonstrated potential against lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).

Antimicrobial Activity : Synthesized 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. This includes compounds with modifications that demonstrated potent inhibition, suggesting their use as potential antimicrobial agents (Swamy et al., 2006; Reddy et al., 2010).

Antioxidant Properties : The antioxidant activities of 1,3,4-thiadiazole derivatives, including those with methoxy groups, have been evaluated through various assays, indicating their effectiveness in scavenging free radicals and suggesting a potential for development into antioxidant agents (Gür et al., 2017).

Anticonvulsant Activity : Novel 1,2,4-triazolo-1,3,4-thiadiazoles have been synthesized and evaluated for anticonvulsant activity, showing promising results comparable to standard drugs with minimal neurotoxicity, indicating their potential for development into anticonvulsant therapies (Sarafroz et al., 2019).

作用機序

Target of Action

The primary target of 3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is the urease enzyme . Urease is a nickel-containing enzyme found in a wide variety of plants, algae, fungi, and bacteria that catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . It is known as a virulence factor found in various pathogenic microorganisms .

Mode of Action

The compound interacts with its target by inhibiting the urease enzyme . The kinetic evaluations of a derivative of this compound recorded a competitive type of inhibition . This means that the compound competes with the substrate (urea) for the active site of the enzyme, thereby reducing the rate of reaction.

Biochemical Pathways

The inhibition of the urease enzyme disrupts the urea cycle, a series of biochemical reactions that produce ammonia from urea. This disruption can affect the pH balance within the microorganism, as the production of ammonia typically leads to an increase in pH. The downstream effects of this disruption can lead to an unfavorable environment for the microorganism, inhibiting its growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against urease-positive microorganisms suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of the growth of urease-positive microorganisms . For example, derivatives of this compound have demonstrated significant antifungal activities, with minimum inhibitory concentration (MIC) values comparable to those of established antifungal agents .

将来の方向性

The results of the studies suggest that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors . Future research could focus on further optimizing these compounds and evaluating their efficacy against a broader range of biological targets.

特性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-22-14-9-7-12(8-10-14)11-15-18-19-17-21(15)20-16(23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKSIHJCMOVJCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918742 |

Source

|

| Record name | 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93073-22-4 |

Source

|

| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3-((4-methoxyphenyl)methyl)-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

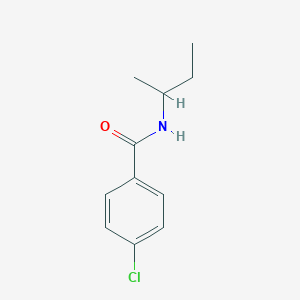

![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)

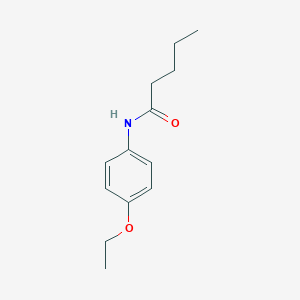

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)

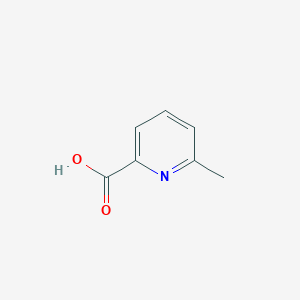

![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)